![molecular formula C8H13NO2 B2917775 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 76198-36-2](/img/structure/B2917775.png)

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

カタログ番号 B2917775

CAS番号:

76198-36-2

分子量: 155.197

InChIキー: JSYLGUSANAWARQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

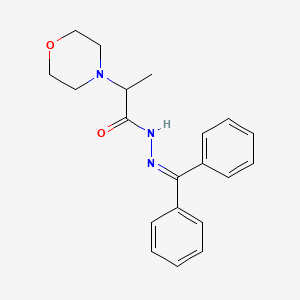

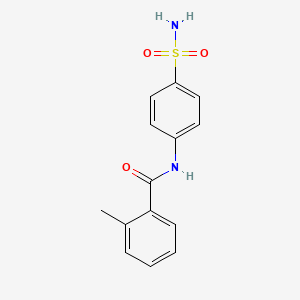

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, also known as BCH, is a compound with the molecular formula C8H13NO2 . It is a potent activator of mitochondrial glutaminase, and its action requires an intact organelle structure .

Synthesis Analysis

The synthesis of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been compared with the widely used (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid in terms of specificity to the Na±independent membrane transport system L of the Ehrlich ascites tumor cell and of the rat hepatoma cell line HTC .Molecular Structure Analysis

The molecular weight of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is 173.21 g/mol . The compound has a complex structure with four defined atom stereocenters .Chemical Reactions Analysis

The compound has been involved in Diels-Alder reactions, where it was converted in two steps to 2-azabicyclo[2.2.1]heptane-3-carboxylic acid . It also plays a role in the activation of mitochondrial glutaminase .Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Techniques : Innovative methods have been developed for synthesizing various derivatives of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, demonstrating advancements in stereostructure and stereochemistry. For instance, Palkó et al. (2005) explored the synthesis of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers, emphasizing the importance of IR and NMR spectroscopy in determining their structures (Palkó, Sándor, Sohár, & Fülöp, 2005). Similarly, Stájer et al. (2004) and Park et al. (2008) conducted structural analysis of various analogues using spectroscopic techniques, furthering the understanding of their stereochemical properties (Stájer, Szabó, Csámpai, & Sohár, 2004); (Park, Kim, Nam, Yeom, Chough, Kwon, Ro, Shin, & Kim, 2008).

Chemical Reactions and Applications

- Reactivity and Functionalization : Research has also been conducted on the reactions of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid with other compounds. For example, Stájer et al. (1984) investigated the reactions of this compound with other reagents, leading to the preparation of various heterocycles, showcasing its potential in synthetic organic chemistry (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1984).

Transport Applications

- Cellular Uptake and Transport : The compound's interaction with cell transport systems has been a topic of interest. Christensen et al. (1983) examined the specificity of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid and its isomers to the Na+-independent membrane transport system, highlighting its potential role in amino acid transport in cells (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).

Safety And Hazards

特性

IUPAC Name |

3-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYLGUSANAWARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40997541 | |

| Record name | 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

CAS RN |

76198-36-2 | |

| Record name | 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-2-NORBORNANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

26

Citations

Whereas the cyclizations of di‐endo‐3‐aminobicyclo[2.2.1]heptane‐2‐carboxylic acid (2) and di‐endo‐3‐aminobicyclo[2.2.1]hept‐5‐ene‐2‐carboxylic acid (3) with 4‐oxopentanoic …

Number of citations: 4

chemistry-europe.onlinelibrary.wiley.com

Alicyclic β-lactams were successfully synthesized via a parallel liquid-phase Ugi four-center three-component reaction (U-4C-3CR), starting from alicyclic β-amino acids such as cis-2-…

Number of citations: 114

pubs.acs.org

Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation and identification of the enantiomers of mono- and bicyclic racemic β-…

Number of citations: 10

link.springer.com

A glycopeptide antibiotic, teicoplanin, was used as chiral stationary phase for the high-performance liquid chromatographic (HPLC) separation of enantiomers of more than 30 unnatural …

Number of citations: 158

www.sciencedirect.com

The main nitronorbornene adduct derived from the asymmetric Diels–Alder reaction of (S)-benzyl-4-(3-(3-nitroacryloyloxy)-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoate (S)-1 and …

Number of citations: 11

www.sciencedirect.com

In the present work, eight conformationally constrained analogues of the μ specific opioid peptide dermorphin were synthesized by replacing D-Ala 2 with stereoisomers of β-amino-…

Number of citations: 36

www.sciencedirect.com

The syntheses, transformations and some of the biological features of 2-aminocyclopentanecarboxylic acid are reviewed. The (1S,2R) enantiomer (cispentacin) was recently isolated …

Number of citations: 40

www.sciencedirect.com

Ugi four‐center three‐component reaction (U‐4 C‐3CR) as actually an important development of the well‐known Ugi four‐component reaction (U‐4CR). In U‐4 C‐3CR, one of the …

Number of citations: 18

chemistry-europe.onlinelibrary.wiley.com

The isocratic retention of cyclic β-amino acids is studied on a chiral crown ether column (Crownpak CR[+]) at different temperatures. The natural logarithm of the retention factor (In k) …

Number of citations: 25

academic.oup.com

The syntheses, transformations and some of the biological features of 2-aminocyclopentanecarboxylic acid are reviewed. The (1S, 2R) enantiomer (cispentacin) was recently isolated …

Number of citations: 0

books.google.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2917698.png)

![2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B2917699.png)

![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)